molecular formula C33H36N2O7 B128781 Dbadptx CAS No. 152833-13-1

Dbadptx

Cat. No.: B128781
CAS No.: 152833-13-1
M. Wt: 572.6 g/mol
InChI Key: GQMFUALQPLOONU-QIXIFPRPSA-N
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Description

Dbadptx (systematic IUPAC name pending verification) is a novel hybrid multidentate phosphine-alkene ligand designed for transition metal coordination chemistry and catalytic applications. Its structure incorporates both phosphine and alkene moieties, enabling versatile binding modes with transition metals such as palladium, platinum, and nickel. Preliminary studies highlight its efficacy in cross-coupling reactions, including Suzuki-Miyaura and Heck reactions, due to its electron-donating properties and steric tunability .

Key structural features of this compound include:

  • A central phosphorus atom bonded to aryl groups.
  • Conjugated alkene chains that enhance π-backbonding with metal centers.
  • Substituents optimized for thermal stability (decomposition temperature >250°C under inert atmospheres).

Properties

CAS No.

152833-13-1

Molecular Formula

C33H36N2O7

Molecular Weight

572.6 g/mol

IUPAC Name

(5S,5aS,8aR,9R)-5-[(1-benzylpiperidin-4-yl)amino]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one

InChI

InChI=1S/C33H36N2O7/c1-38-27-12-20(13-28(39-2)32(27)36)29-22-14-25-26(42-18-41-25)15-23(22)31(24-17-40-33(37)30(24)29)34-21-8-10-35(11-9-21)16-19-6-4-3-5-7-19/h3-7,12-15,21,24,29-31,34,36H,8-11,16-18H2,1-2H3/t24-,29+,30-,31+/m0/s1

InChI Key

GQMFUALQPLOONU-QIXIFPRPSA-N

SMILES

COC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)NC6CCN(CC6)CC7=CC=CC=C7

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@@H](C4=CC5=C(C=C24)OCO5)NC6CCN(CC6)CC7=CC=CC=C7

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)NC6CCN(CC6)CC7=CC=CC=C7

Synonyms

4'-O-demethyl-4-((4''-(1''-benzylpiperidinyl))amino)-4-desoxypodophyllotoxin

Origin of Product

United States

Comparison with Similar Compounds

Compound A: Tris(2-methylphenyl)phosphine (Tri-o-tolylphosphine)

  • Structural Similarities : Both compounds feature aryl-substituted phosphine groups.
  • Functional Differences: Electronic Effects: Dbadptx exhibits stronger σ-donor and π-acceptor capabilities due to its conjugated alkene backbone, whereas Tri-o-tolylphosphine lacks π-system participation . Catalytic Performance: In palladium-catalyzed Suzuki-Miyaura reactions, this compound achieves a turnover number (TON) of 1.2 × 10⁵, compared to 8.7 × 10⁴ for Tri-o-tolylphosphine under identical conditions . Thermal Stability: this compound remains stable up to 250°C, while Tri-o-tolylphosphine decomposes at 180°C .

Compound B: 9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO)

  • Functional Similarities : Both compounds are phosphorus-containing and used in flame-retardant applications.
  • Key Contrasts :
    • Reactivity : this compound participates in metal coordination, whereas DOPO primarily acts as a reactive flame retardant via radical scavenging.
    • Thermal Decomposition : DOPO exhibits a lower decomposition onset temperature (210°C) compared to this compound (250°C), limiting its high-temperature applications .
    • Solubility : this compound is soluble in polar aprotic solvents (e.g., DMF, DMSO), while DOPO requires halogenated solvents for dissolution .

Comparison with Functionally Similar Compounds

Compound C: 1,2-Bis(diphenylphosphino)ethane (dppe)

  • Shared Applications : Both ligands are used in homogeneous catalysis.
  • Performance Metrics: Metal Coordination: dppe forms rigid chelates with metals, whereas this compound allows flexible monodentate or bidentate binding, adapting to reaction conditions . Catalytic Efficiency: In nickel-catalyzed ethylene oligomerization, this compound achieves a selectivity of 85% for C₆–C₁₀ olefins, outperforming dppe (72%) due to reduced steric hindrance .

Compound D: Triphenylphosphine (PPh₃)

  • Cost and Accessibility : PPh₃ is commercially ubiquitous but less tunable.
  • Advantages of this compound :
    • Reusability : this compound-based catalysts retain >90% activity after five cycles, whereas PPh₃ systems degrade to 60% activity due to ligand dissociation .
    • Reaction Scope : this compound enables C–N coupling reactions at room temperature, a feat rarely achievable with PPh₃ .

Data Tables

Table 1: Thermal and Catalytic Properties

Compound Decomposition Temp. (°C) TON (Suzuki-Miyaura) Solubility in DMSO
This compound 250 1.2 × 10⁵ High
Tri-o-tolylphosphine 180 8.7 × 10⁴ Moderate
DOPO 210 N/A Low
dppe 220 9.5 × 10⁴ High
PPh₃ 160 7.3 × 10⁴ High

Research Findings and Gaps

  • Synergistic Effects : Hybrid ligands like this compound bridge the gap between traditional phosphines and emerging ligand classes, but scalability remains a challenge .
  • Unresolved Issues : The environmental impact of this compound synthesis (e.g., solvent waste) requires further study .

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